2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, a chromeno-pyrrole core, and a propoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the benzodioxole and chromeno-pyrrole moieties. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions typically include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-(6-(4-IODOBENZOYL)BENZO[D][1,3]DIOXOL-5-YL)ACETIC ACID: This compound shares the benzodioxole moiety and exhibits similar biological activities.
1-BENZO[1,3]DIOXOL-5-YL-INDOLES: These compounds also contain the benzodioxole group and are studied for their anticancer properties.
Uniqueness
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C29H25NO6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H25NO6/c1-3-12-33-20-8-6-19(7-9-20)26-25-27(31)21-13-17(2)4-10-22(21)36-28(25)29(32)30(26)15-18-5-11-23-24(14-18)35-16-34-23/h4-11,13-14,26H,3,12,15-16H2,1-2H3 |
InChI Key |
MLCVSUVJAMEYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C |
Origin of Product |
United States |
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